molecular formula C24H19ClFN3O4 B6432880 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol CAS No. 903866-30-8

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol

Cat. No.: B6432880
CAS No.: 903866-30-8
M. Wt: 467.9 g/mol
InChI Key: KCITWXMMGGBYPP-UHFFFAOYSA-N
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Description

The compound 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol (CAS: 903198-80-1) is a diaryl pyrimidine derivative with a molecular formula of C₂₄H₁₉ClFN₃O₄ and a molecular weight of 467.88 g/mol . Its structure features:

  • A pyrimidine core substituted at position 2 with an amino group.
  • A 2-methoxyphenoxy group at position 5 of the pyrimidine ring.
  • A phenolic hydroxyl group at position 4, substituted with a (2-chloro-4-fluorophenyl)methoxy moiety.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O4/c1-31-20-4-2-3-5-21(20)33-22-12-28-24(27)29-23(22)17-9-8-16(11-19(17)30)32-13-14-6-7-15(26)10-18(14)25/h2-12,30H,13H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCITWXMMGGBYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are compared below:

Compound Name / ID Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Biological Activity/Properties
Target Compound (CAS: 903198-80-1) 5-(2-methoxyphenoxy), 4-phenol-(2-Cl-4-F-benzyloxy) 467.88 Not explicitly reported (potential viral/binding)
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) 5-(naphthalen-2-yl) 343.38 Binds hACE2-S interface (ΔG: <−8 kcal/mol)
AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol) 5-(p-tolyl) 307.35 Targets S2 domain of SARS-CoV-2 spike protein
Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol) 5-(1-ethyl-indol-5-yl) 346.40 Tubulin polymerization inhibitor (IC₅₀: 0.79 μM)
2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol 5-(4-Cl-phenyl), 4-phenol-(4-Me-benzyloxy) 417.90 LogP: 5.2; High lipophilicity
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 5-(4-OMe-phenyl), 6-Me, 4-phenol-(4-F-benzyloxy) 431.50 LogP: 4.7; Moderate solubility
2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol 5-(4-Cl-phenyl), 6-Me, 4-phenol-(3-Cl-benzyloxy) 452.30 Not reported

Key Observations

Substituent Position and Binding Affinity: The target compound’s 2-methoxyphenoxy group at position 5 differs from AP-NP’s naphthalene group and AP-4-Me-Ph’s p-tolyl group. Methoxy groups in ortho positions (e.g., 2-methoxy vs. 3-methoxy in AP-3-OMe-Ph ) may sterically hinder binding or alter electronic interactions. The (2-chloro-4-fluorophenyl)methoxy substituent introduces both halogen and fluorine atoms, which can enhance binding through hydrophobic and electrostatic interactions compared to simpler benzyloxy groups .

Biological Activity :

  • AP-NP and AP-4-Me-Ph exhibit strong binding to the hACE2-SARS-CoV-2 spike protein interface (binding energy <−8 kcal/mol), suggesting the target compound’s halogenated substituents could similarly disrupt viral entry .
  • Compound 97’s indolyl substitution confers tubulin inhibition, highlighting how heterocyclic substituents at position 5 can shift activity toward antiproliferative pathways .

Physicochemical Properties: The target compound’s higher molecular weight (467.88 g/mol) and logP (estimated >5) compared to AP-NP (343.38 g/mol) may reduce solubility but improve membrane permeability .

Computational Insights

  • AutoDock Studies : Molecular docking tools (e.g., AutoDock Vina ) predict that diaryl pyrimidines with bulky substituents (e.g., naphthalene in AP-NP) bind more stably to protein interfaces. The target compound’s 2-methoxy and halogenated groups may similarly optimize binding through π-π stacking and hydrogen bonding .

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